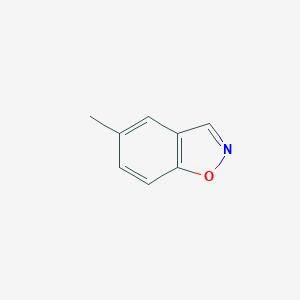

5-Methyl-1,2-benzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-2-3-8-7(4-6)5-9-10-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINBEIXHMHVGML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)ON=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611240 | |

| Record name | 5-Methyl-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10531-77-8 | |

| Record name | 5-Methyl-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 5 Methyl 1,2 Benzoxazole and Its Analogues

General Synthetic Strategies for Benzoxazole (B165842) and Benzisoxazole Scaffolds

The construction of benzoxazole and benzisoxazole ring systems can be achieved through a variety of synthetic routes, each with its own advantages and substrate scope.

Cyclization Reactions Utilizing Ortho-Aminophenol Precursors

A cornerstone in the synthesis of benzoxazoles is the cyclization of ortho-aminophenol and its derivatives. This approach typically involves the condensation of the ortho-aminophenol with a suitable electrophile, followed by an intramolecular cyclization to form the oxazole (B20620) ring. A general mechanism involves the initial formation of a Schiff base or an amide intermediate, which then undergoes cyclodehydration. nih.gov

One of the most traditional and widely employed methods is the reaction of ortho-aminophenols with carboxylic acids or their derivatives, such as acyl chlorides or esters. researchgate.netresearchgate.net The reaction is often facilitated by dehydrating agents like polyphosphoric acid (PPA) or conducted at high temperatures. For instance, the condensation of 2,4-diaminophenol (B1205310) with 4-methylsalicylic acid in the presence of PPA at 150°C yields 5-amino-2-(2-hydroxy-4-methylphenyl)benzoxazole. researchgate.net Similarly, aldehydes can be condensed with o-aminophenols, followed by oxidative cyclization to afford 2-substituted benzoxazoles. nih.gov

The use of cyanogen (B1215507) bromide (CNBr) with ortho-aminophenols provides a route to 2-aminobenzoxazoles. researchgate.net For example, 4-carbomethoxy-2-aminophenol reacts with CNBr to yield methyl 2-aminobenzoxazole-5-carboxylate. researchgate.netresearchgate.net

Table 1: Examples of Benzoxazole Synthesis from Ortho-Aminophenol Precursors

| Ortho-Aminophenol Derivative | Reagent | Conditions | Product | Reference(s) |

| 2,4-Diaminophenol | 4-Methylsalicylic acid | PPA, 150°C | 5-Amino-2-(2-hydroxy-4-methylphenyl)benzoxazole | researchgate.net |

| 4-Carbomethoxy-2-aminophenol | Cyanogen bromide (CNBr) | - | Methyl 2-aminobenzoxazole-5-carboxylate | researchgate.netresearchgate.net |

| 2-Aminophenol (B121084) | Aldehydes | Oxidative cyclization | 2-Substituted benzoxazoles | nih.gov |

Condensation and Annulation Approaches under Catalytic Conditions

Catalytic methods offer milder reaction conditions and improved efficiency for the synthesis of benzoxazoles and benzisoxazoles. Both Brønsted and Lewis acids, as well as various metal catalysts, have been successfully employed.

Brønsted acidic ionic liquids have been utilized as efficient and reusable catalysts for the condensation of o-aminophenols with aldehydes under solvent-free conditions. nih.gov For example, the reaction of 2-amino-4-methylphenol (B1222752) with various aromatic aldehydes in the presence of a Brønsted acidic ionic liquid gel yields the corresponding 5-methyl-2-arylbenzoxazoles in high yields. nih.gov

Metal catalysts, particularly copper and palladium, play a significant role in modern synthetic strategies. Copper-catalyzed intramolecular C-O bond formation from ortho-haloanilides is a versatile method for benzoxazole synthesis. google.com Palladium-catalyzed annulation reactions of substituted isoxazoles with alkynes can be used to construct the benzene (B151609) ring of the benzisoxazole system. nih.gov

Transition Metal-Catalyzed Coupling and C-H Arylation Reactions

Transition metal-catalyzed cross-coupling and C-H activation/arylation reactions have emerged as powerful tools for the functionalization of pre-formed benzoxazole and benzisoxazole cores, as well as for their de novo synthesis. These methods allow for the introduction of aryl and other substituents at specific positions of the heterocyclic ring.

Palladium catalysts are widely used for direct C-H arylation of benzoxazoles, typically at the C2 position, with aryl halides or other coupling partners. Similarly, copper-catalyzed C-H arylation provides an alternative route. These reactions offer a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates.

Sustainable and Green Chemical Synthesis Protocols

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. For benzoxazole and benzisoxazole synthesis, this has translated into the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions.

Water has been explored as a solvent for the synthesis of these heterocycles. The use of solid acid catalysts, such as nano-sulfated zirconia and nano-structured ZnO, allows for easy separation and recycling of the catalyst. researchgate.net Microwave-assisted organic synthesis (MAOS) has also been applied to accelerate reaction times and improve yields in a more energy-efficient manner. The reaction of 2-amino-4-methylphenol with aldehydes under solvent-free conditions using a reusable Brønsted acidic ionic liquid gel is an example of a green synthetic approach. nih.gov

Synthesis of Specific 5-Methyl-1,2-benzoxazole Derivatives

While general methods for benzisoxazole synthesis are well-established, the preparation of specific derivatives often requires tailored approaches.

The synthesis of this compound can be envisioned through several routes, often starting from precursors containing the requisite 4-methyl-substituted benzene ring. A common strategy involves the cyclization of an appropriate ortho-substituted phenol (B47542). For instance, the cyclization of an oxime derived from a 2-hydroxy-4-methylacetophenone derivative can lead to the formation of the 5-methyl-1,2-benzisoxazole ring system.

Another potential route involves the [3+2] cycloaddition of a nitrile oxide with a benzyne (B1209423) intermediate generated in situ. This method allows for the formation of the isoxazole (B147169) ring fused to the benzene ring in a single step. google.com

Synthetic Routes to this compound-7-carboxylic acid

The synthesis of this compound-7-carboxylic acid presents a greater synthetic challenge due to the specific substitution pattern required on the benzene ring. A plausible synthetic strategy would involve the construction of the benzisoxazole ring from a precursor that already contains the methyl and carboxyl functionalities at the desired positions.

One potential precursor is 3-amino-4-hydroxy-5-methylbenzoic acid. The conversion of the amino and hydroxyl groups into the isoxazole ring would need to be achieved. Alternatively, a multi-step synthesis starting from a more readily available substituted phenol or benzoic acid derivative could be employed. This might involve steps such as nitration, reduction, and functional group interconversions to introduce the necessary substituents before the final ring-closing reaction.

For example, a synthetic sequence could start with the nitration of 4-methyl-3-nitrobenzoic acid to introduce a nitro group that can later be converted to the amino group required for the isoxazole ring formation. Subsequent steps would involve the introduction of a hydroxyl group at the ortho position, followed by cyclization.

Table 2: Potential Synthetic Strategies for this compound-7-carboxylic acid

| Starting Material | Key Transformation(s) | Target Intermediate | Final Step |

| 4-Methyl-3-nitrobenzoic acid | Nitration, Reduction, Hydroxylation | 3-Amino-4-hydroxy-5-methylbenzoic acid | Isoxazole ring formation |

| 2-Hydroxy-4-methylacetophenone | Carboxylation, Oximation | 2-Hydroxy-4-methyl-x-carboxyacetophenone oxime | Cyclization |

| Substituted Benzene | Ortho-lithiation, Carboxylation, Nitration, Reduction, Cyclization | Appropriately substituted benzene derivative | Isoxazole ring formation |

Synthesis and Functionalization of 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide

The synthesis and structural characterization of 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide provide insight into the functionalization of the 1,2-benzisoxazole (B1199462) core. In the crystalline structure of this compound, the isoxazole unit and the attached methyl-substituted benzene ring are nearly coplanar, with a minimal dihedral angle of 1.42(8)°. nih.govnih.govresearchgate.net In contrast, the benzyl (B1604629) ring is significantly inclined to the isoxazole ring by 74.19(8)°. nih.govnih.govresearchgate.net This specific spatial arrangement is described as a +sc conformation relative to the benzisoxazole unit. nih.gov

The crystal packing is stabilized by intermolecular forces. C—H⋯O hydrogen bonds create zigzag chains that extend along the b-axis. nih.gov Furthermore, the structure is influenced by π–π interactions between the isoxazole and benzyl rings, with a centroid–centroid distance of 3.5209 (10) Å, as well as C—H⋯π interactions involving the benzene ring of the benzisoxazole moiety and the methylene (B1212753) bridge. nih.govnih.gov

Table 1: Crystallographic Data for 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₃NO₂ |

| Molecular Weight | 239.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.4527 (2) |

| b (Å) | 11.2213 (4) |

| c (Å) | 16.9371 (7) |

| β (°) | 100.002 (2) |

| Volume (ų) | 1207.74 (8) |

| Z | 4 |

Data sourced from crystallographic studies. nih.gov

Preparation of 3-Substituted 1,2-Benzisoxazole Derivatives (e.g., Sulfamoylmethyl Analogues)

A significant class of 3-substituted 1,2-benzisoxazole derivatives are the sulfamoylmethyl analogues, which have been synthesized and evaluated for their biological activities. e-journals.innih.gov A common synthetic route to these compounds starts from 3-(bromomethyl)-1,2-benzisoxazole. nih.govacs.org This precursor undergoes a reaction with sodium bisulfite, which is then followed by chlorination and subsequent amination to yield the desired 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives. e-journals.innih.govacs.org

Research has shown that modifications to the benzisoxazole ring and the sulfamoyl group can significantly impact the compound's properties. For instance, introducing a halogen atom at the 5-position of the benzisoxazole ring has been observed to increase anticonvulsant activity, although it may also increase neurotoxicity. nih.gov Conversely, substitution on the sulfamoyl group tends to decrease the activity. nih.gov Among the synthesized compounds, 3-(sulfamoylmethyl)-1,2-benzisoxazole itself was identified as a particularly promising anticonvulsant agent. nih.gov

Table 2: Synthetic Pathway for 3-(Sulfamoylmethyl)-1,2-benzisoxazole

| Step | Reactant(s) | Reagent(s) | Product |

|---|---|---|---|

| 1 | 3-(Bromomethyl)-1,2-benzisoxazole | Sodium bisulfite | Sodium 1,2-benzisoxazol-3-ylmethanesulfonate |

| 2 | Sodium 1,2-benzisoxazol-3-ylmethanesulfonate | Chlorinating agent (e.g., POCl₃) | 1,2-Benzisoxazol-3-ylmethanesulfonyl chloride |

| 3 | 1,2-Benzisoxazol-3-ylmethanesulfonyl chloride | Ammonia (NH₃) | 3-(Sulfamoylmethyl)-1,2-benzisoxazole |

This table outlines the general synthetic scheme. e-journals.in

Elucidation of Reaction Mechanisms for this compound Derivative Formation

The formation of benzoxazole and benzisoxazole derivatives proceeds through various reaction mechanisms, often involving cyclization as a key step.

One proposed mechanism for the synthesis of 2-substituted benzoxazoles involves the electrophilic activation of tertiary amides using triflic anhydride (B1165640) (Tf₂O). nih.gov The reaction begins with the amide reacting with Tf₂O to form an intermediate amidinium salt. A 2-aminophenol compound then acts as a nucleophile, attacking the amidinium carbon. This is followed by an intramolecular cyclization and elimination to yield the final 2-substituted benzoxazole product. nih.gov

Another mechanistic pathway involves the Smiles rearrangement. In one instance, an S-alkylated thiol undergoes a nucleophilic attack by the nitrogen atom at the benzoxazole ring carbon, leading to the formation of a spiro intermediate. Subsequent rearomatization and hydrolysis yield the N-substituted benzoxazole. acs.org

For the formation of 3-substituted benzisoxazoles, one regioselective pathway starts from ortho-hydroxyaryl N-H ketimines. These can proceed through a common N-Cl imine intermediate. Under anhydrous conditions, N-O bond formation occurs to yield the benzisoxazole. organic-chemistry.org

The synthesis of 1,2-benzisoxazoles can also be achieved through the 1,3-dipolar cycloaddition of nitrile oxides with alkenes and alkynes, or by reacting a three-carbon component like a 1,3-diketone with hydroxylamine (B1172632) hydrochloride. nih.gov

Strategic Derivatization for Pharmacological and Material Applications

The 1,2-benzisoxazole scaffold is a key structural unit in numerous compounds with significant pharmacological activities. nih.govchim.it Strategic derivatization of this core structure allows for the fine-tuning of its biological properties. Derivatives of 1,2-benzisoxazole have been investigated for a wide range of applications, including as anticonvulsant, antibacterial, antifungal, anticancer, and anti-HIV-1 agents. nih.govnih.gov

For instance, 3-substituted 1,2-benzisoxazole derivatives are recognized as potential antipsychotic and antiseizure agents. nih.gov The well-known anticonvulsant drug zonisamide (B549257) is a 1,2-benzisoxazole derivative, highlighting the therapeutic importance of this heterocyclic system. e-journals.inchim.it The synthesis of various 2-substituted benzoxazole derivatives has been pursued to develop new antimicrobial agents. nih.gov Molecular docking studies suggest that the antibacterial activity of some of these compounds may be linked to the inhibition of DNA gyrase. nih.gov

Beyond pharmacology, certain benzoxazole derivatives exhibit high fluorescence, making them suitable for material applications such as optical whitening agents, photoluminescent materials, and as active components in dye lasers. nih.govresearchgate.net The versatility of the benzisoxazole core, accessible through various synthetic and derivatization strategies, continues to make it an attractive target for the development of new functional molecules. chim.it

Advanced Spectroscopic and Crystallographic Characterization of 5 Methyl 1,2 Benzoxazole Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the molecular structure of 5-Methyl-1,2-benzoxazole by providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H NMR Analysis: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the aromatic protons appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The methyl group protons, being attached to the aromatic ring, appear more upfield as a sharp singlet. Spectroscopic data recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz shows a multiplet between δ 7.58 and 7.61 ppm, a multiplet from δ 7.40 to 7.42 ppm, and another multiplet in the range of δ 7.21 to 7.24 ppm, corresponding to the aromatic protons. The methyl (CH₃) protons are observed as a singlet at δ 2.59 ppm.

¹³C NMR Analysis: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The carbons of the benzoxazole (B165842) ring system resonate at lower fields (δ 110-165 ppm), while the methyl carbon appears at a much higher field. The specific chemical shifts observed are δ 163.6, 150.8, 141.4, 124.5, 124.0, 119.3, and 110.2 ppm for the ring carbons, and δ 14.5 ppm for the methyl carbon.

Interactive Table: NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.61−7.58 | Multiplet | Aromatic H |

| ¹H | 7.42−7.40 | Multiplet | Aromatic H |

| ¹H | 7.24−7.21 | Multiplet | Aromatic H |

| ¹H | 2.59 | Singlet | -CH₃ |

| ¹³C | 163.6 | - | Aromatic C |

| ¹³C | 150.8 | - | Aromatic C |

| ¹³C | 141.4 | - | Aromatic C |

| ¹³C | 124.5 | - | Aromatic C |

| ¹³C | 124.0 | - | Aromatic C |

| ¹³C | 119.3 | - | Aromatic C |

| ¹³C | 110.2 | - | Aromatic C |

| ¹³C | 14.5 | - | -CH₃ |

Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹, these bands correspond to the stretching vibrations of the C-H bonds on the benzene (B151609) ring.

Aliphatic C-H Stretching: The C-H bonds of the methyl group will show stretching vibrations in the 2850-3000 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen double bond in the oxazole (B20620) ring and the carbon-carbon double bonds in the benzene ring are expected to appear in the 1500-1650 cm⁻¹ region. These bands are characteristic of the heterocyclic aromatic system.

C-O Stretching: The carbon-oxygen single bond stretching within the oxazole ring typically gives rise to a strong absorption band in the 1000-1300 cm⁻¹ range.

"Fingerprint Region": The region below 1500 cm⁻¹ contains a complex series of absorptions corresponding to bending vibrations and other skeletal vibrations that are unique to the molecule, serving as a "fingerprint" for identification.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis.

Accurate Mass Determination: High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₈H₇NO), the calculated exact mass is 133.0528 amu. Experimental HRMS data confirms this with a measured mass of 133.0525 amu, validating the molecular formula.

Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The fragmentation pattern is predictable and provides clues to the molecule's structure. For 1,2-benzisoxazoles, fragmentation is often preceded by isomerization. A common fragmentation pathway involves the loss of stable neutral molecules. Plausible fragmentation patterns for this compound could include:

Loss of carbon monoxide (CO, 28 amu) from the oxazole ring.

Loss of a hydrogen cyanide (HCN, 27 amu) molecule.

Cleavage of the methyl group, resulting in a [M-15]⁺ ion.

Interactive Table: Mass Spectrometry Data for this compound

| Technique | Parameter | Value | Formula |

| HRMS | Calculated m/z | 133.0528 | C₈H₇NO |

| HRMS | Found m/z | 133.0525 | C₈H₇NO |

X-ray Diffraction Crystallography for Precise 3D Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and information about the planarity and packing of molecules in the crystal lattice.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of synthesized compounds and for isolating them from reaction mixtures.

For benzoxazole derivatives, reverse-phase HPLC (RP-HPLC) is a commonly employed method for purity analysis. A typical setup involves a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, and a polar mobile phase. The purity of this compound can be effectively determined using a mobile phase consisting of a gradient mixture of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric acid or formic acid to improve peak shape. Detection is typically carried out using a UV spectrophotometer, as the aromatic benzoxazole ring system absorbs UV light strongly (e.g., at 254 nm). The appearance of a single, sharp peak in the chromatogram is indicative of a high-purity sample.

Interactive Table: Typical HPLC Conditions for Benzoxazole Analysis

| Parameter | Condition |

| Column | Reverse Phase (e.g., C18, Newcrom R1) |

| Mobile Phase | Acetonitrile / Water mixture |

| Detector | UV Spectrophotometer (e.g., 254 nm) |

| Purpose | Purity assessment and separation |

Computational and Theoretical Investigations of 5 Methyl 1,2 Benzoxazole Reactivity and Interactions

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure and properties of molecules like 5-Methyl-1,2-benzoxazole. researchgate.net This method allows for the optimization of the molecule's geometry and the prediction of its reactivity based on its electronic distribution. DFT calculations for benzoxazole (B165842) derivatives are typically performed using hybrid functionals such as B3LYP with basis sets like 6-311G(d,p) or 6-31+G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netdergipark.org.trnih.gov

These calculations provide insights into various electronic properties and reactivity descriptors. For instance, the molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. dergipark.org.trbohrium.com Furthermore, DFT is used to calculate global reactivity descriptors that quantify the molecule's chemical behavior. researchgate.net Research on related benzoxazole structures has utilized DFT to analyze properties like dipole moment, polarizability, and hyperpolarizabilities, which are crucial for understanding intermolecular interactions and potential applications in nonlinear optics. bohrium.com

Table 1: Calculated Global Reactivity Descriptors for a Representative Benzimidazole (B57391) Derivative Data is illustrative of typical DFT outputs for related heterocyclic systems.

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| Ionization Potential (I) | The energy required to remove an electron. | 5.8170 |

| Electron Affinity (A) | The energy released when an electron is added. | 0.8904 |

| Electronegativity (χ) | The tendency of the molecule to attract electrons. | 3.3537 |

| Chemical Hardness (η) | Resistance to change in electron distribution. | 2.4633 |

| Chemical Softness (σ) | The reciprocal of hardness, indicating reactivity. | 0.4060 |

| Electrophilicity Index (ω) | A measure of the energy lowering upon accepting electrons. | 2.2858 |

Source: Adapted from findings on 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole. nih.gov

Molecular Modeling and Docking Simulations for Target Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. ijpsdronline.com This method is instrumental in drug discovery for identifying potential biological targets and evaluating the binding affinity of a compound. pnrjournal.com For benzoxazole derivatives, docking studies have been conducted against a wide range of protein targets to explore their potential as anti-inflammatory, anticancer, or antimicrobial agents. researchgate.netmdpi.comnih.gov

The simulation process involves preparing the 3D structures of both the ligand and the target protein. Docking algorithms then explore various possible binding poses of the ligand within the active site of the receptor, calculating a scoring function to estimate the binding affinity, often expressed in kcal/mol. chemmethod.com The results reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. mdpi.comnih.gov For example, studies on various benzoxazole compounds have shown docking scores ranging from -6.0 to over -10.0 kcal/mol against different enzymes, indicating potentially strong binding. pnrjournal.comresearchgate.netresearchgate.net

Table 2: Example Docking Scores of Benzoxazole Derivatives Against Various Protein Targets

| Compound Type | Protein Target | Docking Score (kcal/mol) |

|---|---|---|

| Benzoxazole derivative | Prostaglandin H2 synthase (PGHS) | -6.388 to -6.687 |

| Benzoxazole derivative | DNA Gyrase | -6.414 to -6.687 |

| Benzoxazole-piperazine derivative | Suppressor of cytokine signaling 2 (SOCS-2) | Stable complex formation noted |

| Benzoxazole derivative | Sterol 14α-demethylase (CYP51) | Favorable protein-ligand interactions observed |

Source: Compiled from multiple studies on benzoxazole derivatives. bohrium.comresearchgate.netresearchgate.nettandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For compounds like this compound, QSAR models can predict biological efficacy, helping to prioritize the synthesis of new derivatives with enhanced potency. kg.ac.rsnih.gov

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecular structure, including topological, electronic, and thermodynamic properties. nih.gov Statistical techniques, such as Multiple Linear Regression (MLR), are then used to build a model that links these descriptors to the observed biological activity. ijpsdronline.comnih.gov A study on the antifungal activity of 5- or 6-methyl-2-substituted benzoxazoles successfully developed a robust QSAR model using descriptors like molecular weight and the number of secondary carbon atoms. kg.ac.rs The statistical quality of these models is assessed through parameters like the coefficient of determination (R²) and cross-validation, ensuring their predictive power. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) provides an early assessment of a molecule's drug-likeness. nih.gov For this compound, these computational tools can predict key parameters that influence its bioavailability and clearance from the body. pnrjournal.com

ADME prediction software calculates various physicochemical properties, such as lipophilicity (log P), aqueous solubility (log S), molecular weight, and the number of hydrogen bond donors and acceptors. japtronline.com These properties are often evaluated against established guidelines like Lipinski's Rule of Five, which helps to identify compounds with a higher probability of being orally active. researchgate.net Studies on benzoxazole derivatives frequently include ADME predictions, showing that many of these compounds possess favorable drug-like characteristics, such as good predicted gastrointestinal absorption and adherence to Lipinski's rules. pnrjournal.comresearchgate.netnih.gov

Table 3: Predicted ADME Properties for Representative Benzoxazole Derivatives

| Property | Description | Typical Predicted Value/Outcome |

|---|---|---|

| Molecular Weight | Mass of the molecule | < 500 Daltons |

| Log P | Octanol-water partition coefficient (lipophilicity) | < 5 |

| Hydrogen Bond Donors | Number of N-H and O-H bonds | < 5 |

| Hydrogen Bond Acceptors | Number of N and O atoms | < 10 |

| Lipinski's Rule of Five | A rule of thumb for drug-likeness | 0 or 1 violation |

| Gastrointestinal Absorption | Predicted absorption from the gut | High |

Source: Information compiled from several in silico studies on benzoxazole derivatives. pnrjournal.comresearchgate.netjaptronline.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Spectroscopic Properties

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic transitions. wikipedia.org The analysis of these orbitals for this compound can provide deep insights into its stability and reaction mechanisms. bohrium.com

The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity; a larger gap implies higher stability and lower chemical reactivity. nih.govsemanticscholar.org DFT calculations are used to determine the energies of these orbitals and visualize their distribution across the molecule. dergipark.org.trtandfonline.com This information helps to predict sites of charge transfer within the molecule and understand its behavior in chemical reactions. researchgate.netbohrium.com The HOMO-LUMO gap is also fundamentally related to the electronic absorption spectra of the molecule, as it corresponds to the energy of the lowest electronic transition. youtube.com

Table 4: Calculated Frontier Molecular Orbital Energies for a Related Benzimidazole Derivative

| Parameter | Description | Energy (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.8170 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.8904 |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.9266 |

Source: Data from a DFT study on 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole. nih.gov

Medicinal Chemistry and Biological Activity Spectrum of 5 Methyl 1,2 Benzoxazole Derivatives

Antimicrobial Activity Profile

Derivatives of 5-methyl-1,2-benzoxazole have demonstrated notable efficacy against a range of microbial pathogens, including both bacteria and fungi. This broad-spectrum activity underscores their potential as lead compounds for the development of new anti-infective agents.

The antibacterial potential of this compound derivatives has been evaluated against various Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can exhibit significant inhibitory effects, in some cases surpassing the potency of established antibiotics. nih.gov

A series of 5-methyl-2-substituted benzoxazoles demonstrated a wide range of activity against tested microorganisms. nih.gov Notably, several derivatives showed significant activity against Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values of 25 µg/mL, which was more potent than the reference drugs tetracycline (B611298) and streptomycin. nih.gov Research into 2,5-disubstituted benzoxazole (B165842) derivatives has indicated their effectiveness against Streptococcus faecalis, Klebsiella pneumonia, and Pseudomonas aeruginosa. esisresearch.org Further studies have confirmed activity against Bacillus subtilis and Staphylococcus aureus isolates. esisresearch.org The mechanism of antibacterial action for some benzoxazole derivatives is believed to involve the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication. esisresearch.org

Interactive Data Table: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-methyl-2-(substituted)benzoxazoles (IVa-g, IVi-k, IVn) | Pseudomonas aeruginosa | 25 | nih.gov |

| 2,5-disubstituted benzoxazoles | Streptococcus faecalis | Not specified | esisresearch.org |

| 2,5-disubstituted benzoxazoles | Klebsiella pneumonia | Not specified | esisresearch.org |

| 2,5-disubstituted benzoxazoles | Pseudomonas aeruginosa | Not specified | esisresearch.org |

| 2,5-disubstituted benzoxazoles | Bacillus subtilis | Not specified | esisresearch.org |

In addition to their antibacterial action, this compound derivatives have exhibited significant antifungal properties. Their activity has been documented against various fungal species, including clinically relevant yeasts like Candida albicans.

One notable derivative, 5-methyl-2-(p-chlorobenzyl)benzoxazole (IVb), demonstrated potency against Candida albicans equivalent to the reference drugs oxiconazole (B1677861) and haloprogin, with a MIC value of 6.25 µg/mL. nih.gov The antifungal activity of 2-substituted benzoxazole derivatives has been observed against a range of fungi, including Candida krusei, Candida glabrata, Trichophyton mentagrophytes, and Aspergillus niger. esisresearch.org While the precise mechanisms of inhibition can vary, they often involve disruption of fungal cell membrane integrity or interference with essential enzymatic pathways.

Anti-inflammatory and Analgesic Effects

Beyond their antimicrobial and anticancer properties, certain 2-substituted benzoxazole derivatives have been reported to possess anti-inflammatory and analgesic activities. esisresearch.org The benzoxazole skeleton is a component of some nonsteroidal anti-inflammatory drugs (NSAIDs), such as flunoxaprofen. esisresearch.org The mechanism of action for these effects is often linked to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). researchgate.net

Research has shown that some benzoxazole derivatives can offer significant protection in animal models of pain and inflammation. researchgate.net For instance, certain compounds have demonstrated potent analgesic effects, with one derivative providing up to 86.5% protection in a mouse model, which was comparable to the standard drug indomethacin. researchgate.net This suggests that the this compound scaffold could be a valuable template for the design of new anti-inflammatory and analgesic agents with potentially dual inhibitory action on COX and 5-LOX pathways.

Neurological Activities: Anticonvulsant and Antiepileptic Properties

The structural framework of 1,2-benzoxazole, also known as benzisoxazole, has been a subject of interest in the development of novel agents targeting the central nervous system. nih.gov Research has shown that derivatives of this heterocyclic system possess notable anticonvulsant properties. nih.gov Early studies on 3-substituted 1,2-benzisoxazole (B1199462) derivatives revealed that certain modifications could lead to significant anticonvulsant activity in murine models. nih.gov For instance, the synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their subsequent evaluation demonstrated marked anticonvulsant effects. nih.gov

A key compound from this series, 3-(sulfamoylmethyl)-1,2-benzisoxazole, was identified as a particularly promising candidate due to its favorable ratio of neurotoxicity to anticonvulsant efficacy. nih.gov Structure-activity relationship (SAR) studies within this series indicated that the introduction of a halogen atom at the 5-position of the benzisoxazole ring tended to increase both activity and neurotoxicity. nih.gov Conversely, substitution on the sulfamoyl group was generally associated with a decrease in anticonvulsant activity. nih.gov

Further research has explored the incorporation of other functionalities to the benzoxazole core to enhance anticonvulsant potential. A series of benzoxazole derivatives featuring a 1,2,4-triazolone moiety were designed and synthesized. researchgate.net These compounds underwent screening using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice, which are standard preliminary tests for identifying potential anticonvulsant agents. researchgate.netresearchgate.net Additionally, neurotoxicity was assessed using the rotarod test. researchgate.net Similarly, another study investigated a triazole substituted benzoxazole derivative (TSBD) and found it to exhibit significant, dose-dependent inhibition of both MES and PTZ-induced convulsions in mice, suggesting that its mechanism of action might involve the enhancement of GABA levels in the brain. researchgate.net The pyrrolidine-2,5-dione ring, a known pharmacophore for anticonvulsant activity, has also been combined with other heterocyclic systems in the design of new antiepileptic drug candidates. mdpi.com

| Compound Series | Key Findings | Preclinical Models Used | Reference |

|---|---|---|---|

| 3-(Sulfamoylmethyl)-1,2-benzisoxazole Derivatives | Demonstrated marked anticonvulsant activity. Introduction of a halogen at the 5-position increased activity and neurotoxicity. | Anticonvulsant activity in mice. | nih.gov |

| Benzoxazole Derivatives with 1,2,4-Triazolone Moiety | Screened for anticonvulsant properties. | Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. | researchgate.net |

| Triazole Substituted Benzoxazole Derivative (TSBD) | Showed significant, dose-dependent inhibition of seizures. The potential mechanism may be enhanced GABA levels. | MES and PTZ-induced convulsions in mice. | researchgate.net |

Antiviral Applications, including Anti-HIV-1 Agents

The benzoxazole scaffold is a crucial structural component in various antibacterial, anticancer, and anti-HIV-1 agents. nih.gov Research into the antiviral applications of benzoxazole derivatives has yielded promising candidates, particularly against the Human Immunodeficiency Virus type 1 (HIV-1). nih.govnih.gov

A notable study focused on oxazole-benzenesulfonamide derivatives, which were found to inhibit the replication of HIV-1. nih.gov These compounds function by disrupting the essential interaction between the HIV-1 reverse transcriptase (RT) and the cellular eukaryotic translation elongation factor 1A (eEF1A). nih.gov This novel mechanism of action allows these compounds to be effective against both wild-type HIV-1 and strains that have developed resistance to existing reverse transcriptase inhibitors. nih.gov Specifically, compounds designated as C7, C8, and C9 dose-dependently and specifically inhibited this protein-protein interaction. nih.gov In primary activated human CD4+ T cells, the compound C7 was shown to inhibit HIV-1 infectivity and replication for up to six days post-infection. nih.gov

The versatility of the benzoxazole core allows for its integration with other heterocyclic systems to create hybrid molecules with potential anti-HIV activity. nih.gov While some of these hybrid analogues may not have a precisely defined mechanism of action, they have demonstrated significant in-vitro anti-HIV potential. nih.gov For instance, the development of diheteroarylamide-based compounds containing a 5-nitroisobenzothiazole derivative emerged as potent anti-HIV agents. nih.gov The antiviral potential of benzothiazole (B30560) derivatives, a related class of compounds, has also been extensively reviewed, with many analogues showing broad-spectrum activity against a variety of viruses by targeting different molecular pathways. nih.gov

| Compound Series/Derivative | Mechanism of Action | Activity Spectrum | Reference |

|---|---|---|---|

| Oxazole-benzenesulfonamides (C7, C8, C9) | Inhibit the interaction between HIV-1 reverse transcriptase (RT) and cellular eEF1A. | Effective against wild-type HIV-1 and RT-inhibitor resistant strains. | nih.gov |

| Diheteroarylamide-based compounds | Inhibit HIV replication. | Potent anti-HIV agents. | nih.gov |

| Benzoxazole-containing hybrids | Varied, often not precisely defined. | Demonstrated in-vitro anti-HIV potential. | nih.gov |

Antitubercular Activity Research

The rising prevalence of multidrug-resistant Mycobacterium tuberculosis (MTB) strains necessitates the discovery of novel antitubercular drugs. researchgate.net The benzoxazole skeleton has been identified as a promising scaffold for the development of new anti-TB agents. researchgate.netpnrjournal.com

Numerous studies have reported the synthesis and evaluation of benzoxazole derivatives for their antitubercular activity. researchgate.net For example, a series of 5-amino-2-(4-substitutedphenyl/benzyl)benzoxazoles and 2-substituted-5-(4-nitro/aminophenylsulfonamido)benzoxazoles were screened for their activity against Mycobacterium tuberculosis H37Rv. researchgate.net Another study highlighted that combining the benzoxazole and pyrazoline pharmacophores resulted in compounds with potent activity against MTB H37Rv, as well as multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. researchgate.net The minimum inhibitory concentration (MIC) values for some of these compounds were found to be in the range of 1.25-25 mg/mL against the H37Rv strain. researchgate.net

In a different investigation, a series of substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides, which can be considered related structures, demonstrated growth inhibitory activity against Mycobacterium tuberculosis strains. nih.gov A medicinal chemistry campaign aimed at improving the metabolic stability of these compounds while maintaining good antitubercular activity led to the development of improved analogues. nih.gov Furthermore, the benzoxazole nucleus has been incorporated into various other molecular frameworks to assess their antimycobacterial potential. researchgate.net

| Compound Series | Target Strain(s) | Reported Activity (MIC) | Reference |

|---|---|---|---|

| 5-Amino-2-(4-substitutedphenyl)-benzoxazoles | M. tuberculosis H37Rv | One derivative showed an MIC of 8 mg/mL. | researchgate.net |

| Pyrazoline-benzoxazoles | M. tuberculosis H37Rv, MDR-TB, XDR-TB | Potent activity with MIC values ranging from 1.25-25 mg/mL against H37Rv. | researchgate.net |

| 5-Chloro-2-(4-fluorophenyl)benzoxazole | M. tuberculosis H37Rv | MIC of 16 mg/mL. | researchgate.net |

| 5-Chloro-2-(4-chlorophenyl)benzoxazole | M. tuberculosis H37Rv | MIC of 32 mg/mL. | researchgate.net |

Investigation of Other Pharmacological Activities

Derivatives of benzoxazole have been investigated for their potential as antiprotozoal agents, including their efficacy against Leishmania species. In one study, a series of novel (3-benzoxazole-2-yl) phenylamine derivatives were synthesized and evaluated for their biological activities. researchgate.net

The screening of these compounds against two Leishmania species, L. donovani amastigotes and L. donovani promastigotes, revealed that some derivatives possessed moderate antileishmanial activity. researchgate.net Specifically, compound 6d from this series demonstrated inhibitory effects against both forms of the parasite, with IC50 values of 17.9 µM against amastigotes and 23.7 µM against promastigotes. researchgate.net This indicates that the benzoxazole scaffold can serve as a starting point for the development of new antileishmanial drugs.

| Compound | Target Organism | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 6d ((3-benzoxazole-2-yl) phenylamine derivative) | L. donovani amastigotes | 17.9 µM | researchgate.net |

| L. donovani promastigotes | 23.7 µM | researchgate.net |

Benzoxazole derivatives have been synthesized and evaluated for their antioxidant properties. researchgate.net Oxidative stress is implicated in various pathological conditions, and compounds with antioxidant capabilities are of significant interest. researchgate.net

A study involving a series of newly synthesized benzoxazole derivatives assessed their in-vitro antioxidant potential using multiple assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, total antioxidant capacity, and reducing power method. researchgate.net The results demonstrated that several of the synthesized compounds, namely 5b , 6b , 3b , and 4b , exhibited potent antioxidant activity, which was comparable to the standard antioxidant, ascorbic acid. researchgate.net The antioxidant potential of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions. The design of hybrid molecules incorporating the benzoxazole scaffold with other known antioxidant pharmacophores, such as catechol or resorcinol, has also been explored to enhance their radical scavenging and ROS-inhibiting properties. mdpi.com

| Compound | Antioxidant Assay | Key Finding | Reference |

|---|---|---|---|

| 5b, 6b, 3b, 4b (Benzoxazole derivatives) | DPPH assay, Total antioxidant capacity, Reducing power method | Showed potent antioxidant activity comparable to ascorbic acid. | researchgate.net |

| 5,7,8-trimethyl-1,4-benzoxazine/catechol hybrids | Cell-free and intracellular ROS assays | Acted as radical scavengers and ROS inhibitors. | mdpi.com |

The benzoxazole nucleus is present in various biologically active compounds, and its derivatives have been investigated for their potential in managing diabetes mellitus. researchgate.netpharmacophorejournal.com Diabetes is a chronic metabolic disorder characterized by high blood glucose levels, and there is a continuous search for new and effective antihyperglycemic agents. pharmacophorejournal.com

Several studies have focused on the design and synthesis of benzoxazole derivatives with potential anti-diabetic properties. In one such study, a series of S-benzo[d]oxazol-2-yl-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenylphenylsulfonamido)ethanethioate derivatives were synthesized and evaluated for their antihyperglycemic activity in alloxan-induced diabetic rats. pharmacophorejournal.com Many of the synthesized compounds showed significant antihyperglycemic effects when compared to the standard drug, pioglitazone. pharmacophorejournal.com

Another research effort involved the synthesis of a different set of benzoxazole derivatives and their evaluation for in-vitro anti-diabetic properties through alpha-amylase and alpha-glucosidase inhibition assays. researchgate.net The results indicated that compounds 5b , 6b , 3b , and 4b possessed potent anti-diabetic activity, comparable to the standard drug acarbose. researchgate.net These enzymes are key targets in controlling postprandial hyperglycemia. The antidiabetic activity of some benzothiazole derivatives, a related class of compounds, has been linked to their agonist effect on the peroxisome proliferator-activated receptor (PPAR). mdpi.com

| Compound Series | Mechanism/Target | Model | Key Finding | Reference |

|---|---|---|---|---|

| S-benzo[d]oxazol-2-yl ethanethioate derivatives | Antihyperglycemic | Alloxan-induced diabetic rats | Significant activity comparable to pioglitazone. | pharmacophorejournal.com |

| Benzoxazole derivatives (5b, 6b, 3b, 4b) | Alpha-amylase and alpha-glucosidase inhibition | In-vitro enzyme assays | Potent inhibitory activity comparable to acarbose. | researchgate.net |

Serotonin (B10506) Receptor Modulation (e.g., 5-HT3 Agonism/Antagonism)

The 5-hydroxytryptamine type 3 (5-HT3) receptor, a ligand-gated ion channel, is a significant target in medicinal chemistry. acs.orgnih.gov Modulation of this receptor by benzoxazole derivatives has been a key area of investigation. These compounds have been developed as both antagonists and partial agonists, demonstrating their versatility in interacting with the serotonin system.

A novel class of 2-substituted benzoxazole carboxamides has been identified as potent and functional 5-HT3 receptor antagonists. nih.gov This series of compounds demonstrates in vitro activity in the nanomolar range against human 5-HT3A receptors, highlighting their potential for therapeutic applications in conditions related to improper 5-HT3 receptor function. nih.gov

Furthermore, research into benzoxazoles with a nitrogen-containing heterocyclic substituent at the 2-position has led to the discovery of 5-HT3 partial agonists. acs.org The nature of the substituent at the 5-position of the benzoxazole ring was found to significantly influence potency. Specifically, 5-chloro derivatives exhibited increased potency and lower intrinsic activity. acs.org One such derivative, 5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole, showed a high binding affinity comparable to the established 5-HT3 antagonist granisetron, with an intrinsic activity measured at 12% of that of serotonin (5-HT). acs.org The mechanism of 5-HT3 antagonists involves inhibiting the binding of serotonin to the postsynaptic receptor, which in turn increases the availability of serotonin for other receptors like 5-HT1A, 1B, 1D, and 5-HT2. nih.gov

Table 1: Serotonin 5-HT3 Receptor Modulation by Benzoxazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class/Derivative | Activity Type | Potency/Efficacy | Receptor Subtype |

|---|---|---|---|

| 2-Substituted Benzoxazole Carboxamides | Antagonist | Nanomolar in vitro activity | Human 5-HT3A |

| 5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole | Partial Agonist | High binding affinity (similar to granisetron); 12% intrinsic activity of 5-HT | 5-HT3 |

| Quinoxalin-2-carboxamide (5-HT3 antagonist 5) | Antagonist | pA2 value of 5 | 5-HT3 |

Enzyme Inhibition Studies (e.g., COX, HSP90, Cholinesterases)

Derivatives of the this compound scaffold have been extensively studied as inhibitors of various clinically relevant enzymes, including cyclooxygenases (COX), heat shock protein 90 (HSP90), and cholinesterases.

Cyclooxygenase (COX) Inhibition Benzoxazole derivatives have been synthesized and investigated as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nano-ntp.comnih.gov The anti-inflammatory benefits of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily due to COX-2 inhibition, while the undesirable side effects often stem from the inhibition of the COX-1 isoform. nih.gov Studies have identified several benzoxazole derivatives with COX-2 inhibitory activity comparable to the reference standard, Celecoxib (IC50 value of 13.4 µg/ml). nano-ntp.com For instance, Methyl-2-amino benzoxazole carboxylate Tosylate demonstrated a potent inhibitory effect with an IC50 value of 11.5 µg/ml. nano-ntp.com Another related compound, Parecoxib, a pro-drug of a diaryl isoxazole (B147169) derivative, is also known as a potent and selective COX-2 inhibitor. wustl.edu

Heat Shock Protein 90 (HSP90) Inhibition HSP90 is a molecular chaperone crucial for the stability and function of many signaling proteins involved in cancer progression, making it a promising therapeutic target. researchgate.netacs.org Several small-molecule benzisoxazole derivatives have been identified as potent HSP90 inhibitors. researchgate.netacs.org These compounds function by binding to the ATP binding pocket in the N-terminal domain of HSP90. acs.orgglpbio.com One specific benzisoxazole Hsp90 inhibitor was found to displace geldanamycin (B1684428) from this binding site with an IC50 of 30 nM and inhibit the proliferation of various cancer cell lines with an IC50 of approximately 0.28 μM. glpbio.com Additionally, novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide derivatives have shown significant antiproliferative effects against breast cancer cells, with lead compounds exhibiting submicromolar IC50 values. rsc.org Treatment with one such compound, (R)-8n, led to the suppression of HSP90 client proteins like HER2, EGFR, and c-MET, and induced apoptosis. rsc.org

Cholinesterase Inhibition Benzoxazole and its analogs have also been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the pathogenesis of Alzheimer's disease. nih.gov Novel benzoxazole analogs have demonstrated potent, low micromolar to nanomolar inhibitory activities against these enzymes. nih.gov For example, 4-(Naphtho[1,2-d] acs.orgnih.govoxazol-2-yl)benzene-1,3-diol was identified as a highly potent mixed-type inhibitor of AChE with an IC50 value of 58 nM, and a moderate inhibitor of BChE with an IC50 of 981 nM. nih.gov Furthermore, benzoxazole-oxadiazole hybrids have been identified as potent dual inhibitors, with some analogues showing IC50 values of 5.80 µM against AChE and 7.20 µM against BChE. researchgate.net

Table 2: Enzyme Inhibition by Benzoxazole/Benzisoxazole Derivatives This table is interactive. You can sort and filter the data.

| Enzyme Target | Derivative | IC50 Value |

|---|---|---|

| COX-2 | Methyl-2-amino benzoxazole carboxylate Tosylate | 11.5 µg/ml |

| COX-2 | Methyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylate | 25.8 µg/ml |

| HSP90 | Benzisoxazole Hsp90 inhibitor | 30 nM (binding); ~0.28 µM (proliferation) |

| HSP90 | N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides | Submicromolar |

| Acetylcholinesterase (AChE) | 4-(Naphtho[1,2-d] acs.orgnih.govoxazol-2-yl)benzene-1,3-diol | 58 nM |

| Butyrylcholinesterase (BChE) | 4-(Naphtho[1,2-d] acs.orgnih.govoxazol-2-yl)benzene-1,3-diol | 981 nM |

| Acetylcholinesterase (AChE) | Benzoxazole-oxadiazole analogue | 5.80 µM |

| Butyrylcholinesterase (BChE) | Benzoxazole-oxadiazole analogue | 7.20 µM |

Molecular Mechanisms of Action and Target Identification

Interaction with Specific Biological Macromolecules (Enzymes, Receptors, DNA)

The biological activities of this compound derivatives are rooted in their specific interactions with various biological macromolecules.

Interaction with Enzymes The inhibitory actions of benzoxazole derivatives on enzymes are often achieved through direct binding to their active sites. In the case of HSP90, crystallographic studies have shown that benzisoxazole inhibitors bind within the N-terminal ATP binding pocket, establishing key interactions with specific amino acid residues, most notably Asp93. researchgate.netacs.org The carboxamide group of some isoxazole-based inhibitors has been observed to form hydrogen bonds with both Asp93 and Asn51. nih.gov For cholinesterases, benzoxazole derivatives act as inhibitors of these serine hydrolases, with some compounds demonstrating a mixed-type inhibition mechanism. nih.gov

Interaction with Receptors At the receptor level, benzoxazole derivatives modulate the function of ligand-gated ion channels like the 5-HT3 receptor. acs.org As antagonists, they physically block the receptor's ion channel, preventing its activation by serotonin. nih.gov The interaction involves binding to specific sites within the receptor protein. While detailed binding models for benzoxazoles on the 5-HT3 receptor are still being elucidated, studies on related benzimidazole (B57391) antagonists targeting the 5-HT6 receptor propose a model where a protonated piperazine (B1678402) ring is anchored by an aspartate residue (D3.32), while the heterocyclic core (the benzimidazole ring) forms hydrogen bonds with asparagine (N6.55) in a transmembrane helix. nih.gov

Interaction with DNA Certain benzoxazole derivatives exert their biological effects by interacting with nucleic acids, specifically by targeting enzymes that regulate DNA topology. Molecular docking studies have suggested that the antibacterial activity of some 2-substituted benzoxazoles is linked to the inhibition of DNA gyrase, an essential bacterial enzyme not present in higher eukaryotes. nih.gov Furthermore, various 2,5-disubstituted-benzoxazole derivatives have been identified as potent inhibitors of eukaryotic DNA topoisomerase I and II. nih.gov For example, 2-(p-nitrobenzyl)benzoxazole was found to be a more potent DNA topoisomerase II inhibitor than the reference drug etoposide, with an IC50 value of 17.4 µM. nih.gov These compounds interfere with the enzyme's function, which is critical for DNA replication and transcription.

Bioisosteric Strategies and Nucleic Acid Mimicry

Bioisosteric Strategies Bioisosterism, a key strategy in medicinal chemistry for rational drug design, involves the substitution of a chemical group with another that has similar physical or chemical properties, with the goal of enhancing pharmacological activity or optimizing pharmacokinetic profiles. ufrj.br The benzoxazole scaffold, particularly the 2(3H)-benzoxazolone ring system, is considered a "privileged scaffold" in this context. researchgate.net It is often used as a bioisosteric replacement for phenol (B47542) or catechol moieties due to similarities in pKa, electronic distribution, and chemical reactivity, while offering improved metabolic stability. researchgate.net

The isoxazole ring itself has been a subject of bioisosteric replacement strategies. In one study, replacing the isoxazole heterocycle in a series of compounds with pyridine (B92270) or oxadiazole resulted in ligands with high affinity for central nicotinic cholinergic receptors. nih.gov This demonstrates how modifying the core heterocyclic system can tune the compound's selectivity and affinity for different biological targets.

Nucleic Acid Mimicry and Related Strategies While direct nucleic acid mimicry by this compound is not extensively documented, the 1,2-oxazole core has been incorporated into unnatural amino acid building blocks. beilstein-journals.org These heterocyclic amino acids are valuable tools for creating synthetic, DNA-encoded chemical libraries. Such libraries enable the rapid screening of millions of compounds to discover novel small-molecule ligands for protein targets, bridging the fields of heterocyclic chemistry and nucleic acid-based drug discovery technologies. beilstein-journals.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Methyl 1,2 Benzoxazole Analogues

Influence of Substituents on Biological Potency and Selectivity

The nature of the chemical group at position 5 of the 1,2-benzoxazole ring, in conjunction with substitutions at other positions (most commonly position 2), plays a decisive role in determining the biological activity of the resulting analogue. Modifications at this position can alter the electronic, steric, and lipophilic properties of the entire molecule, thereby affecting its binding affinity to target proteins, its metabolic stability, and its pharmacokinetic profile.

The introduction of a methyl group at the C5 position of the 1,2-benzoxazole ring is a common strategy in the design of bioactive compounds. The methyl group is a small, lipophilic, and weakly electron-donating group that can influence the compound's properties in several ways.

In one study, a series of 2,5-disubstituted benzoxazole (B165842) derivatives were synthesized via a microwave-assisted condensation of 2-amino-4-methylphenol (B1222752) with various aromatic aldehydes. scienceandtechnology.com.vn This reaction directly installs a methyl group at the C5 position. The resulting compounds were evaluated for their cytotoxic activity against several human cancer cell lines. The findings revealed that 5-methyl substitution is compatible with potent anticancer activity, with the specific substituent at the C2 position determining the ultimate potency. scienceandtechnology.com.vn For instance, the 5-methyl benzoxazole derivative bearing a 4-chlorophenyl group at C2 (Compound 3b ) showed good activity against the MCF-7 breast cancer cell line, while the analogue with a 3,4,5-trimethoxyphenyl group (Compound 3e ) was active against the Hep-G2 liver cancer cell line. scienceandtechnology.com.vn

Notably, the compound 2-(2',4'-dichlorophenyl)-5-methyl-benzoxazole (Compound 3c ) demonstrated the most potent cytotoxicity against the MCF-7 cell line, with an IC₅₀ value of 4 µg/mL. scienceandtechnology.com.vn This highlights that the presence of the 5-methyl group, in combination with specific halogenated phenyl rings at C2, can lead to significant anticancer activity.

Table 1: Cytotoxicity of Selected 5-Methyl-1,2-benzoxazole Analogues scienceandtechnology.com.vn

| Compound | C2-Substituent | Target Cell Line | IC₅₀ (µg/mL) |

|---|---|---|---|

| 3b | 4-Chlorophenyl | MCF-7 | 12 |

| 3c | 2,4-Dichlorophenyl | MCF-7 | 4 |

| 3e | 3,4,5-Trimethoxyphenyl | Hep-G2 | 17.9 |

The methyl group can contribute to binding affinity through favorable van der Waals interactions within a hydrophobic pocket of a target enzyme or receptor. Its electron-donating nature can also modulate the electron density of the aromatic system, potentially influencing interactions with the biological target.

Halogenation is a frequently employed tool in medicinal chemistry to enhance the pharmacological profile of lead compounds. Introducing halogens like chlorine, fluorine, or bromine onto the benzoxazole scaffold can impact lipophilicity, metabolic stability, and binding interactions.

Studies have shown that a chloro-substituent at the C5 position can be beneficial for biological activity. For example, 5-chloro-2-cyclohexylmethyl benzoxazole was found to exhibit significant antimycotic activity against C. albicans. In another study focused on Aurora kinase inhibitors, halogen substitution was found to play an important role in inhibitory potency. nih.gov

The general effects of halogenation on cytotoxicity have been systematically studied in other molecular contexts. Research on halogenated tyrosyl compounds, for instance, revealed that dihalogenated derivatives are more cytotoxic than their monohalogenated counterparts. nih.gov This increased toxicity was strongly associated with greater lipophilicity (logP) and chemical reactivity. nih.gov This principle suggests that polyhalogenation of a benzoxazole ring could similarly increase general cytotoxicity. The trend for cytotoxicity in halogenated dipeptides was found to be iodinated > brominated ≥ chlorinated, which may also provide an indication of how different halogens at the C5 position could modulate toxicity. nih.gov

The introduction of a halogen atom can form specific halogen bonds with protein residues, increase membrane permeability, and block sites of metabolism, thereby increasing the compound's half-life. However, this can also lead to increased toxicity, a critical consideration in drug design.

The introduction of diverse functional groups onto the 1,2-benzoxazole core allows for extensive exploration of the SAR and can lead to compounds with highly specific activities.

Aldehyde Group: The incorporation of a formyl (aldehyde) group can significantly influence biological activity. A series of 5-formyl-benzoxazoles were synthesized and identified as topoisomerase I inhibitors, a key target in cancer chemotherapy. This indicates that the electron-withdrawing and hydrogen-bond accepting properties of the aldehyde group can be favorable for certain enzyme interactions.

Heterocyclic Moieties: Attaching other heterocyclic rings to the benzoxazole scaffold is a powerful strategy for modulating biological activity. This approach often aims to combine the pharmacophoric features of two different ring systems or to introduce vectors that can form specific interactions with a target.

Thiophene (B33073): The substitution of a five-membered thiophene ring onto the benzoxazole core has been shown to improve antibacterial activity against E. coli. mdpi.com

Piperazine (B1678402)/Morpholine: In a series of antimicrobial agents, 5-[2-(morpholin-4-yl) acetamido] and 5-[2-(4-substituted piperazine-1-yl)acetamido]-2-(p-substituted phenyl) benzoxazole derivatives were synthesized and showed promising activity. indexcopernicus.com These basic heterocyclic moieties can improve aqueous solubility and provide key hydrogen bond accepting features.

Benzimidazole (B57391): Hybrid molecules incorporating both benzoxazole and benzimidazole rings have been designed. In one series, compounds showed potent antimicrobial activity, indicating a synergistic or additive effect of the two pharmacophores. nih.gov

Table 2: Influence of Functional Groups on Biological Activity of Benzoxazole Analogues

| Functional Group | Position | Observed Biological Activity | Reference |

|---|---|---|---|

| Formyl (-CHO) | 5 | Topoisomerase I inhibition | researchgate.net |

| Carboxylic Acid (-COOH) | 5 | Anti-inflammatory | nih.gov |

| Thiophene | - | Antibacterial (E. coli) | mdpi.com |

| Piperazine/Morpholine | 5 | Antimicrobial | indexcopernicus.com |

Rational Design Principles for Optimized Pharmacological Profiles

The development of potent and selective 1,2-benzoxazole analogues relies on rational design principles, which leverage structural information from known ligands and biological targets. This approach moves beyond random screening to a more focused, hypothesis-driven process of drug discovery. researchgate.net

A key strategy involves pharmacophore modeling. A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to bind to a specific target. By identifying the pharmacophore of a known inhibitor, new benzoxazole-based scaffolds can be designed to display these same features in the correct spatial orientation. nih.govesisresearch.org For example, novel benzoxazole-benzamide conjugates were designed to meet the four main pharmacophoric features of known VEGFR-2 inhibitors like Sorafenib. nih.gov In this design, the terminal benzoxazole ring was positioned to occupy the hinge region of the ATP binding site, a critical interaction for kinase inhibition. nih.govnih.gov

Molecular docking is another cornerstone of rational design. This computational technique predicts the preferred orientation of a ligand when bound to a target protein. benthamdirect.com Docking studies were used to interpret the inhibitory activity and selectivity of benzoxazole analogues against Aurora A and Aurora B kinases, revealing how factors like linker length and halogen substitution influenced binding modes. nih.gov By visualizing these interactions, medicinal chemists can make informed decisions about which modifications are likely to improve binding affinity and selectivity.

The rational design of kinase inhibitors often involves targeting specific regions of the enzyme. mdpi.comsoci.org Benzoxazole derivatives have been successfully designed as inhibitors for multiple kinases, including:

VEGFR-2: By mimicking the binding mode of known type II kinase inhibitors, benzoxazole derivatives were designed to stabilize the inactive (DFG-out) conformation of the enzyme, a strategy known to improve inhibitor selectivity. nih.govtandfonline.com

Aurora B Kinase: SAR studies combined with molecular modeling identified that linker length and regiochemistry were critical for potent inhibition, leading to the development of compounds with good efficacy in tumor xenograft models. nih.gov

These principles—utilizing established pharmacophores, employing computational tools like molecular docking, and targeting specific conformational states of enzymes—are essential for efficiently optimizing the pharmacological profiles of this compound analogues and advancing them as potential therapeutic agents. nih.gov

Advanced Applications and Future Research Directions for 5 Methyl 1,2 Benzoxazole

Research in Materials Science and Engineering

The benzoxazole (B165842) core, particularly when functionalized, imparts valuable photophysical properties to materials. Research in this area focuses on harnessing these characteristics for advanced applications in optics and electronics.

Integration into Polymers and Materials with Tailored Optical or Electronic Properties

The integration of benzoxazole moieties into polymer backbones is a key strategy for developing materials with specific functions. These materials are explored for their potential in creating organic light-emitting diodes (OLEDs), organic photovoltaics, and other optoelectronic devices. mdpi.comiaamonline.org The benzoxazole unit's electronic stability and structural versatility allow for the fine-tuning of a material's optical and electronic characteristics. mdpi.com

For instance, benzo[1,2-d:4,5-d′]bis(oxazole) (BBO), a related heterocyclic aromatic ring, has been used as a building block for conjugated polymers in organic thin-film transistors (OTFTs). mdpi.com The planar structure and high solubility of BBO-containing polymers facilitate their use in printable electronics. mdpi.com Similarly, theoretical studies on donor-π-acceptor (D–π–A) architectures based on functionalized benzoxazoles show their potential for creating materials with significant nonlinear optical properties, which are crucial for high-performance light-emitting and energy-conversion devices. mdpi.com The synthesis of polymers with pendant carbazolyl groups, which share aromatic and electronic properties with benzoxazoles, has also been a subject of interest for their unique spectroscopic characteristics. researchgate.net

Exploration of Fluorescent Brightening and Photoluminescent Capabilities

Benzoxazole derivatives are well-known for their high fluorescence and are commercially used as optical whitening agents. nih.gov A prominent example is Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-], also known as Fluorescent Brightener 135. echemi.com This compound, which consists of two 5-methylbenzoxazole (B76525) units linked by an ethene bridge, is widely used in plastics and textiles. Its function is to absorb invisible ultraviolet (UV) light and re-emit it as visible blue light, which enhances the perceived whiteness and brightness of the material. researchgate.net

The photoluminescent properties of benzoxazole derivatives are also being explored for more advanced applications. Research into 2-(2′-hydroxyphenyl)benzoxazole esters incorporated into polymer chains has shown that mechanical stress can alter their fluorescence, a property known as mechanofluorochromism. acs.org These "mechanofluorophores" can change from emitting blue light to green light when the polymer is subjected to ultrasound, indicating that mechanical force can induce specific chemical changes. acs.org Furthermore, studies on 2-phenylbenzoxazole (B188899) fluorosulfate (B1228806) derivatives have demonstrated high photoluminescence quantum yields, reaching up to 64% in acetonitrile (B52724), highlighting their potential for developing multifunctional molecules that combine biological activity with fluorescent properties for bio-imaging. nih.gov

Table 1: Photophysical Characteristics of Selected Benzoxazole Derivatives

| Compound/Derivative | Emission Maximum (nm) | Quantum Yield (QY) | Application/Context |

|---|---|---|---|

| Fluorescent Brightener 135 | 400-500 (Visible blue range) | Not specified | Fluorescent Whitening Agent researchgate.net |

| 2-(2′-hydroxyphenyl)benzoxazole | ~500 (Green) | 0.071 | Mechanofluorophore Precursor acs.org |

| Esterified 2-(2′-hydroxyphenyl)benzoxazole | ~355 (Blue) | 0.14 - 0.21 | Mechanofluorophore in Polymer acs.org |

| 4-fluorosulfate derivative (BOSp) | 375 | up to 64% (in acetonitrile) | Potential Bio-imaging Agent nih.gov |

Environmental Remediation and Water Treatment Research

The application of benzoxazole derivatives in environmental science is an emerging area of investigation. Their chemical properties suggest potential utility in processes aimed at mitigating water pollution.

Investigation as Adsorbents or Catalysts for Pollutant Removal

Research indicates that benzoxazole compounds may be utilized in water purification due to their ability to interact with pollutants. Their chemical structures could allow them to act as adsorbents or catalysts in the removal of contaminants from water sources. While specific studies focusing solely on 5-methyl-1,2-benzoxazole as an adsorbent are limited, the broader class of benzotriazoles, which are structurally similar, has been studied for its environmental behavior and removal. For example, 5-methyl-1H-benzotriazole has been investigated in the context of its movement through soil and groundwater, as well as its partial removal in wastewater treatment systems. health.state.mn.us The main removal mechanisms for such compounds in constructed wetlands are identified as adsorption to the substrate and biodegradation. researchgate.netresearchgate.net

The development of innovative adsorbents from various materials, including biochar and lignin-based substances, for removing pollutants like dyes, heavy metals, and organic compounds is a major focus in environmental research. nih.gov Catalytic degradation is another effective method, as demonstrated by the use of green-synthesized silver nanoparticles to break down organic dyes like methyl orange. mdpi.com Future research could explore the potential of immobilizing this compound or its derivatives onto substrates to create novel adsorbent materials or to act as catalysts in similar degradation processes.

Utility as Chemical Building Blocks in Organic Synthesis

The this compound ring is a valuable heterocyclic scaffold that serves as a versatile building block in organic synthesis. Its structure can be readily modified to create a diverse range of more complex molecules with specific functionalities. The development of efficient synthetic routes to create novel 1,2-oxazole derivatives is an active area of research. For example, a convenient synthesis for methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates has been developed, highlighting their use as new amino acid-like building blocks for generating chemical libraries. beilstein-journals.org

The synthesis of such functionalized heterocycles is significant as they can be used to construct larger molecules with potential biological activities. beilstein-journals.org The benzoxazole skeleton is a key structural unit in numerous compounds, and its synthesis often involves the reaction of precursors like 2-aminophenol (B121084) with other reagents. nih.gov The ability to regioselectively synthesize substituted 1,2-oxazoles allows chemists to create specific isomers for targeted applications. beilstein-journals.org

Future Trajectories in Drug Discovery and Development

The benzoxazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. nih.govresearchgate.net Derivatives of this compound are being actively investigated for their potential as therapeutic agents across various disease areas.

Future research is directed towards designing and synthesizing novel benzoxazole derivatives with enhanced potency and selectivity for specific biological targets. For instance, new series of benzoxazole derivatives have been designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov Studies have shown that certain derivatives can induce apoptosis (programmed cell death) in cancer cells. nih.gov

The design of new compounds often involves incorporating other pharmaceutically important moieties, such as piperazine (B1678402) and fluorine, onto the benzoxazole framework to create potential anticancer agents. elsevierpure.com The versatility of the benzoxazole core allows it to be a structural component in compounds targeting a wide spectrum of diseases, from cancer and inflammation to microbial infections. researchgate.netacs.orgmdpi.com The ongoing exploration of this scaffold is expected to yield new drug candidates with novel mechanisms of action. In silico studies, including molecular docking, are increasingly used to predict how these molecules might interact with biological targets, guiding the synthesis of more effective compounds. nih.gov

Identification of Novel Biological Targets and Therapeutic Pathways